Cas no 1269468-11-2 (Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate)
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 4-CHLOROTHIENO[3,2-C]QUINOLINE-6-CARBOXYLATE
- Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
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- Inchi: 1S/C13H8ClNO2S/c1-17-13(16)8-4-2-3-7-10(8)15-12(14)9-5-6-18-11(7)9/h2-6H,1H3
- InChI Key: DETWKNZAVZFASI-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CSC2=C2C=CC=C(C(=O)OC)C2=N1
Computed Properties
- Exact Mass: 276.9964274g/mol
- Monoisotopic Mass: 276.9964274g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 67.4
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008944-250mg |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 250mg |
425.10 USD | 2021-06-01 | |
| Alichem | A189008944-1g |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 1g |
1,026.00 USD | 2021-06-01 | |
| Chemenu | CM228890-1g |
Methyl 4-chlorothieno[3,2-c]quinoline-6-carboxylate |
1269468-11-2 | 97% | 1g |
$965 | 2024-08-02 |
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate
Methyl 4-Chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2): An Overview
Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of thienoquinolines, which are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.
The molecular structure of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate consists of a thienoquinoline core with a methyl ester group at the 6-position and a chlorine atom at the 4-position. The thienoquinoline scaffold is a privileged structure in medicinal chemistry, often found in bioactive molecules due to its ability to interact with various biological targets. The presence of the chlorine atom and the methyl ester group further modulates the compound's physicochemical properties and biological activity.
Recent studies have highlighted the potential of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent antitumor activity against several cancer cell lines, including lung, breast, and colon cancer cells. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as a lead molecule for anticancer drug development.
In addition to its antitumor properties, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has also shown promising antimicrobial activity. A study conducted by a team of researchers from the University of California in 2020 demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.
The pharmacokinetic properties of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate have been investigated to assess its suitability for drug development. Studies have shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in preclinical models. These findings suggest that it has the potential to be developed into an orally available therapeutic agent.
Furthermore, the safety profile of Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate has been evaluated in various preclinical studies. Toxicity assessments have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. This favorable safety profile further supports its potential for clinical development.
In conclusion, Methyl 4-chlorothieno[3,2-C]quinoline-6-carboxylate (CAS No. 1269468-11-2) is a promising compound with diverse biological activities and favorable pharmacological properties. Its unique structural features and potential therapeutic applications make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
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